Palmitoyl coenzyme A potassium salt
Description
Significance of Palmitoyl (B13399708) Coenzyme A as a Central Metabolic Intermediate
Palmitoyl-CoA stands as a central hub in metabolism, connecting the pathways of fatty acid synthesis and degradation. ontosight.ai Its formation from palmitic acid is catalyzed by acyl-CoA synthetases, a process that "activates" the fatty acid for subsequent metabolic reactions. ontosight.aiwikipedia.org This activation occurs in the cytosol, and the resulting palmitoyl-CoA can then be directed towards various metabolic fates, highlighting its importance in maintaining cellular energy balance. wikipedia.org
One of the primary roles of palmitoyl-CoA is as a substrate for beta-oxidation, the process by which fatty acids are broken down to produce energy. ontosight.aiontosight.ai For this to occur, palmitoyl-CoA must be transported from the cytosol into the mitochondrial matrix. wikipedia.org This transport is facilitated by the carnitine shuttle system, where palmitoyl-CoA is transiently converted to palmitoylcarnitine (B157527) to cross the mitochondrial membrane. wikipedia.orgtaylorandfrancis.com Once inside the mitochondria, palmitoyl-CoA is reformed and enters the beta-oxidation spiral, yielding acetyl-CoA, NADH, and FADH2, which are then utilized in the citric acid cycle and oxidative phosphorylation to generate large amounts of ATP. wikipedia.org
Conversely, palmitoyl-CoA is also a key player in lipid biosynthesis. It serves as a precursor for the synthesis of more complex lipids, including triglycerides for energy storage and phospholipids (B1166683), which are essential components of cellular membranes. ontosight.aiontosight.ai Furthermore, it is the starting substrate for the synthesis of sphingolipids, a class of lipids with crucial roles in cell signaling and membrane structure. wikipedia.orgontosight.ainumberanalytics.com The de novo synthesis of sphingolipids begins with the condensation of palmitoyl-CoA and the amino acid serine. ontosight.ainumberanalytics.com
The concentration of palmitoyl-CoA within the cell is tightly regulated and influences various metabolic pathways. ontosight.ai For instance, it can allosterically inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thus acting as a feedback inhibitor to prevent the overproduction of fatty acids. wikipedia.org This dual role in both catabolic and anabolic pathways underscores the significance of palmitoyl-CoA as a central metabolic intermediate, ensuring the efficient allocation of fatty acids for either energy production or storage and structural purposes.
Role of Palmitoyl Coenzyme A as an Acyl Group Carrier in Cellular Processes
The high-energy thioester bond in palmitoyl-CoA makes it an excellent carrier of the palmitoyl group, an acyl group, to other molecules. ontosight.ai This function is fundamental to several cellular processes, most notably in protein acylation.
Protein S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue of a protein via a thioester linkage. nih.govocl-journal.org Palmitoyl-CoA serves as the primary donor of the palmitoyl group in this reaction, which is catalyzed by a family of enzymes called protein acyltransferases (PATs), specifically those with a DHHC (Asp-His-His-Cys) motif. nih.govpnas.org This modification can alter the protein's localization, stability, and interaction with other proteins, thereby modulating its function. nih.gov For example, palmitoylation often facilitates the anchoring of proteins to cellular membranes. ocl-journal.org
The process of protein palmitoylation is dynamic, with the attachment and removal of the palmitoyl group allowing for rapid regulation of protein function in response to cellular signals. nih.gov This highlights the critical role of palmitoyl-CoA in providing the necessary acyl group for this important regulatory mechanism.
Beyond its role in protein modification, the acyl-carrying function of palmitoyl-CoA is also evident in the synthesis of various lipids. As mentioned earlier, it donates its palmitoyl group in the initial step of sphingolipid synthesis. ontosight.ainumberanalytics.com Similarly, in the synthesis of triglycerides and phospholipids, the palmitoyl group is transferred from CoA to a glycerol (B35011) backbone.
Overview of Palmitoyl Coenzyme A's Multifaceted Involvement in Intermediary Metabolism
Palmitoyl-CoA's involvement in intermediary metabolism is extensive and multifaceted, positioning it at the crossroads of several key biochemical pathways. Its central role stems from its ability to be both a product of fatty acid activation and a substrate for numerous downstream processes. ontosight.ai
Key Metabolic Pathways Involving Palmitoyl-CoA:
Fatty Acid Beta-Oxidation: Palmitoyl-CoA is a primary substrate for this catabolic pathway in the mitochondria, leading to the production of acetyl-CoA for energy generation. wikipedia.org The complete oxidation of one molecule of palmitoyl-CoA yields a significant amount of ATP, making it a crucial fuel source for the cell. wikipedia.org
Fatty Acid Synthesis: While not a direct intermediate in the main fatty acid synthase complex, the levels of palmitoyl-CoA regulate this anabolic pathway through feedback inhibition of acetyl-CoA carboxylase. wikipedia.org
Sphingolipid Biosynthesis: It is the essential starting material for the de novo synthesis of all sphingolipids, initiating the pathway by condensing with serine. ontosight.ainumberanalytics.comresearchgate.net
Glycerolipid Synthesis: Palmitoyl-CoA provides the acyl chain for the synthesis of triglycerides and phospholipids, which are vital for energy storage and membrane structure, respectively. ontosight.ai
Protein Acylation: As the donor of the palmitoyl group, it is indispensable for the post-translational modification of a wide range of proteins, affecting their function and localization. nih.govpnas.org
The intricate balance between these pathways is crucial for cellular homeostasis. The pool of palmitoyl-CoA is a key regulatory point, with its concentration influencing the direction of fatty acid metabolism based on the cell's energy status and biosynthetic needs. ontosight.ai This dynamic regulation ensures that fatty acids are appropriately channeled to meet the immediate and long-term requirements of the cell.
Properties
IUPAC Name |
potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N7O17P3S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);/q;+1/p-1/t26-,30-,31-,32+,36-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKHXBDBUXHBT-NNGKVBCISA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65KN7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1044.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Cellular Formation of Palmitoyl Coenzyme a
Enzymatic Activation of Palmitic Acid to Palmitoyl (B13399708) Coenzyme A
The conversion of free palmitic acid into its metabolically active form, palmitoyl-CoA, is a critical step that channels the fatty acid into cellular metabolic pathways. wikipedia.org This enzymatic process ensures that the chemically stable fatty acid can be utilized by the cell.
The activation of palmitic acid is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSLs), with palmitoyl-CoA synthetase being a key member. ontosight.aiontosight.ai These enzymes are responsible for ligating a coenzyme A (CoA) molecule to palmitate. ontosight.ai Different isoforms of ACSLs, such as ACSL1, 3, 5, and 6, are involved in this process and are found in various tissues, indicating their specialized roles in fatty acid metabolism. ontosight.ai The activity of these synthetases is crucial for maintaining lipid balance within the cell and for directing fatty acids towards either breakdown for energy (beta-oxidation) or synthesis into other lipids. ontosight.aiontosight.ai
The enzymatic activation of palmitic acid is a two-step reaction that requires adenosine (B11128) triphosphate (ATP) and coenzyme A. wikipedia.orgontosight.ai
In the first step, the carboxylate group of palmitic acid attacks the α-phosphate of ATP. This reaction forms a highly reactive intermediate, palmitoyl-adenylate (palmitoyl-AMP), and releases pyrophosphate (PPi). wikipedia.orgnih.gov The formation of this acyl-adenylate intermediate is a key feature of the activation process. wikipedia.org
The second step involves the thiol group of coenzyme A attacking the palmitoyl-AMP intermediate. This results in the formation of a thioester bond, creating palmitoyl-CoA and releasing adenosine monophosphate (AMP). youtube.com The entire process is driven to completion by the rapid hydrolysis of the released pyrophosphate (PPi) into two inorganic phosphate (B84403) molecules, an energetically favorable reaction that makes the initial activation of the fatty acid essentially irreversible in the cellular environment. wikipedia.orgyoutube.com
Subcellular Localization of Palmitoyl Coenzyme A Biosynthesis
The synthesis of palmitoyl-CoA is not confined to a single cellular location. Instead, it occurs in several key compartments, which is directly related to the subsequent metabolic fate of the newly synthesized palmitoyl-CoA. The primary sites for this process are the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomes. frontiersin.org
Mitochondria: Palmitoyl-CoA synthesized on the outer mitochondrial membrane is strategically positioned for transport into the mitochondrial matrix. wikipedia.orgtaylorandfrancis.com This transport is facilitated by the carnitine shuttle system and is a prerequisite for the fatty acid to undergo β-oxidation, the primary pathway for cellular energy production from fats. taylorandfrancis.comnumberanalytics.com
Endoplasmic Reticulum: Palmitoyl-CoA generated in the endoplasmic reticulum is primarily utilized for the synthesis of complex lipids, such as triglycerides and phospholipids (B1166683), which are essential components of cellular membranes and energy stores. frontiersin.org
Peroxisomes: The synthesis of palmitoyl-CoA in peroxisomes is particularly important for the oxidation of very-long-chain fatty acids and the production of specific lipid molecules. taylorandfrancis.com
The distinct localization of different acyl-CoA synthetase enzymes helps to maintain separate pools of palmitoyl-CoA within the cell, thereby regulating its flow into different metabolic pathways. frontiersin.org
Metabolic Pathways and Fates of Palmitoyl Coenzyme a
Oxidative Degradation: Mitochondrial and Peroxisomal Beta-Oxidation
The primary catabolic fate for Palmitoyl-CoA is beta-oxidation, a process that breaks it down to generate energy. This occurs predominantly within the mitochondria, but a modified version also takes place in peroxisomes.
Transport of Palmitoyl (B13399708) Coenzyme A into the Mitochondrial Matrix
Long-chain fatty acyl-CoAs like Palmitoyl-CoA are synthesized in the cytosol but are unable to passively cross the inner mitochondrial membrane, where the enzymes for beta-oxidation are located. wikipedia.orgnih.gov A specialized transport mechanism known as the carnitine shuttle is required to move these molecules into the mitochondrial matrix. khanacademy.org
The carnitine shuttle system is a multi-component mechanism essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. mhmedical.com This system involves three key enzymes and the carrier molecule, carnitine. taylorandfrancis.com
The process begins at the outer mitochondrial membrane where Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transfer of the palmitoyl group from Palmitoyl-CoA to carnitine, forming palmitoylcarnitine (B157527) and releasing coenzyme A. researchgate.netlibretexts.org CPT1 is considered the rate-limiting enzyme for mitochondrial fatty acid uptake. taylorandfrancis.comresearchgate.net
Next, the newly formed palmitoylcarnitine is transported across the inner mitochondrial membrane into the matrix by the enzyme carnitine-acylcarnitine translocase (CACT) . nih.govmhmedical.com This transport occurs in exchange for a molecule of free carnitine being shuttled out of the matrix. wikipedia.org
Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner surface of the inner mitochondrial membrane, reverses the process. mhmedical.comtaylorandfrancis.com CPT2 transfers the palmitoyl group from palmitoylcarnitine back to a molecule of coenzyme A within the matrix, reforming Palmitoyl-CoA and liberating carnitine. taylorandfrancis.comlibretexts.org The regenerated Palmitoyl-CoA is now available for beta-oxidation, and the freed carnitine is transported back to the cytosol by CACT to participate in another round of transport. mhmedical.com
Table 1: Key Components of the Carnitine Shuttle System
| Component | Location | Function |
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer mitochondrial membrane | Catalyzes the conversion of Palmitoyl-CoA and carnitine to palmitoylcarnitine and CoA. researchgate.netnih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports palmitoylcarnitine into the matrix in exchange for free carnitine. nih.govmhmedical.com |
| Carnitine Palmitoyltransferase 2 (CPT2) | Inner mitochondrial membrane (matrix side) | Converts palmitoylcarnitine and CoA back to Palmitoyl-CoA and carnitine. mhmedical.comtaylorandfrancis.com |
Acetyl-CoA Production from Palmitoyl Coenzyme A Oxidation
Inside the mitochondrial matrix, Palmitoyl-CoA undergoes beta-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons with each cycle, producing acetyl-CoA, NADH, and FADH₂. ontosight.aipharmaguideline.com
The four recurring steps of beta-oxidation are:
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the oxidation of Palmitoyl-CoA, introducing a double bond between the alpha and beta carbons and producing FADH₂. libretexts.orguobaghdad.edu.iq
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta-carbon. uobaghdad.edu.iq
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH. uobaghdad.edu.iq
Thiolysis: Thiolase cleaves the bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and a new acyl-CoA molecule that is two carbons shorter. libretexts.orgpharmaguideline.com
This cycle repeats until the entire 16-carbon chain of palmitate is broken down. For Palmitoyl-CoA, this process requires seven cycles. The complete oxidation results in the production of 8 molecules of acetyl-CoA, 7 molecules of NADH, and 7 molecules of FADH₂. wikipedia.org The acetyl-CoA molecules then enter the citric acid cycle to generate further ATP. pharmaguideline.com
Table 2: Products of Palmitoyl-CoA Beta-Oxidation
| Product | Molecules per molecule of Palmitoyl-CoA |
| Acetyl-CoA | 8 wikipedia.org |
| NADH | 7 wikipedia.org |
| FADH₂ | 7 wikipedia.org |
Anabolic Pathways and Lipid Biosynthesis
Beyond its role in energy production, Palmitoyl-CoA is a fundamental building block for the synthesis of various complex lipids, most notably sphingolipids. ontosight.aiwikipedia.org This anabolic pathway occurs in the endoplasmic reticulum. researchgate.net
De Novo Sphingolipid Biosynthesis
De novo sphingolipid synthesis is the pathway through which all sphingolipids are constructed from non-sphingolipid precursors. researchgate.net It begins in the endoplasmic reticulum with the condensation of Palmitoyl-CoA and the amino acid L-serine. frontiersin.org
The first and rate-limiting step in the de novo synthesis of all sphingolipids is catalyzed by the enzyme serine palmitoyltransferase (SPT) . nih.govnih.govoup.com SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that resides in the membrane of the endoplasmic reticulum. wikipedia.orgnih.gov
SPT catalyzes the condensation of Palmitoyl-CoA and L-serine to form 3-ketodihydrosphingosine (also known as 3-ketosphinganine), releasing coenzyme A and carbon dioxide in the process. nih.govwikipedia.org This reaction forms the essential sphingoid base backbone upon which all subsequent and more complex sphingolipids are built. wikipedia.org The activity of SPT is tightly regulated to ensure proper cellular levels of sphingolipids, as imbalances can be toxic. nih.govoup.com In mammals, SPT is a heterodimer composed of LCB1 and LCB2 subunits, both of which are required for enzyme stability and function. nih.govscispace.com
Synthesis of Longer-Chain Fatty Acids and Derivatives
Palmitoyl-CoA, the primary product of de novo fatty acid synthesis, serves as the principal substrate for the creation of longer-chain saturated fatty acids. libretexts.orgcsun.edu This process, known as fatty acid elongation, occurs primarily in the endoplasmic reticulum and mitochondria, involving a cycle of four enzymatic reactions that sequentially add two-carbon units to the acyl chain. researchgate.netlibretexts.orgyoutube.com
The donor for these two-carbon units is malonyl-CoA. youtube.com The elongation process is not a simple reversal of beta-oxidation; it utilizes a distinct set of enzymes. youtube.comnih.gov The cycle begins with the condensation of Palmitoyl-CoA with malonyl-CoA, releasing a molecule of carbon dioxide. youtube.com This is followed by a reduction, a dehydration, and a second reduction, ultimately yielding an acyl-CoA that is two carbons longer, such as stearoyl-CoA (18:0). researchgate.netyoutube.com This cycle can be repeated to produce even longer fatty acids like arachidic acid (20:0). youtube.comnih.gov
Research in rat hearts has demonstrated this capability, showing that perfused palmitate is elongated to stearate (B1226849) and arachidate. nih.govnih.gov These studies confirmed that the two-carbon units for this elongation are derived from mitochondrial acetyl-CoA, which is converted to malonyl-CoA. nih.gov
| Step | Reaction | Enzyme Class | Notes |
|---|---|---|---|
| 1 | Condensation | Fatty Acid Elongase (Ketoacyl-CoA Synthase) | Combines Palmitoyl-CoA with Malonyl-CoA, releasing CO2. This is the rate-limiting step. researchgate.net |
| 2 | Reduction | 3-Ketoacyl-CoA Reductase | Reduces the 3-keto group to a hydroxyl group, using NADPH as the reducing agent. researchgate.net |
| 3 | Dehydration | 3-Hydroxyacyl-CoA Dehydratase | Removes a water molecule to create a double bond. researchgate.net |
| 4 | Reduction | trans-2,3-Enoyl-CoA Reductase | Reduces the double bond to a single bond, using NADPH, to form the elongated acyl-CoA (e.g., Stearoyl-CoA). researchgate.net |
Glycerolipid and Phospholipid Synthesis
Palmitoyl-CoA is a fundamental building block for the synthesis of glycerolipids (such as triacylglycerols) and phospholipids (B1166683), which are essential components of cellular membranes and energy storage depots. libretexts.orgwikipedia.org This process begins with a glycerol-3-phosphate backbone.
The synthesis pathway is initiated by the enzyme glycerol-3-phosphate acyltransferase, which catalyzes the esterification of a fatty acyl-CoA, such as Palmitoyl-CoA, to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid. nih.gov A subsequent acylation at the sn-2 position by acylglycerol-phosphate acyltransferase produces phosphatidic acid. libretexts.orglibretexts.org
Phosphatidic acid is a critical branch-point intermediate. It can be dephosphorylated to form diacylglycerol, which is then acylated a third time to produce triacylglycerol for lipid storage. libretexts.orglibretexts.org Alternatively, phosphatidic acid can react with cytidine (B196190) triphosphate (CTP) to form CDP-diacylglycerol, a precursor for the synthesis of various phospholipids like phosphatidylinositol, phosphatidylglycerol, and cardiolipin. It can also be a precursor for phosphatidylcholine and phosphatidylethanolamine.
Studies in rat liver mitochondria have examined the relationship between the activity of palmitoyl-CoA synthetase and the subsequent esterification of sn-glycerol 3-phosphate. These studies found that under optimal conditions, the acyltransferase activity, not the formation of Palmitoyl-CoA, is the rate-limiting step in the synthesis of phosphatidate and lysophosphatidate. nih.govnih.gov The glycerolipids synthesized from palmitate in these experiments were composed primarily of lysophosphatidate (58%) and phosphatidate (31%). nih.govnih.gov
| Substrate(s) | Enzyme | Product | Pathway Branch Point |
|---|---|---|---|
| Glycerol-3-Phosphate + Palmitoyl-CoA | Glycerol-3-Phosphate Acyltransferase | Lysophosphatidic Acid | - |
| Lysophosphatidic Acid + Acyl-CoA | 1-Acylglycerol-3-Phosphate Acyltransferase | Phosphatidic Acid | Key intermediate for glycerolipids and phospholipids. libretexts.org |
| Phosphatidic Acid | Phosphatidate Phosphatase | Diacylglycerol | Leads to Triacylglycerol synthesis. libretexts.org |
| Phosphatidic Acid | CTP:Phosphatidate Cytidylyltransferase | CDP-Diacylglycerol | Leads to Phospholipid synthesis (e.g., Phosphatidylinositol). |
Cholesterol Ester and Wax Biosynthesis
In addition to its role in building membrane lipids and storing energy, Palmitoyl-CoA serves as a substrate for the synthesis of other neutral lipids, including cholesterol esters and waxes.
Cholesterol Ester Biosynthesis Free cholesterol is esterified for storage within cells in lipid droplets or for transport within lipoproteins. creative-proteomics.comlibretexts.org This process is catalyzed by the intracellular enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is located in the endoplasmic reticulum. creative-proteomics.comnih.govfrontiersin.org ACAT facilitates the transfer of a fatty acyl group from a donor molecule, such as Palmitoyl-CoA, to the hydroxyl group of cholesterol, forming a cholesterol ester. creative-proteomics.comnih.gov This reaction is crucial for cellular cholesterol homeostasis, preventing the accumulation of potentially toxic free cholesterol. nih.govfrontiersin.org In mammals, two isoforms of this enzyme exist, ACAT1 and ACAT2, which have different tissue distributions and roles. nih.govontosight.ai
Wax Biosynthesis Wax esters are neutral lipids that serve as protective coatings on the surfaces of plants and insects and as energy storage molecules in some marine organisms. science.govnih.gov Their biosynthesis from Palmitoyl-CoA is a two-step process. oup.comresearchgate.net
Reduction to Fatty Alcohol: First, a fatty acyl-CoA reductase (FAR) enzyme reduces the thioester group of Palmitoyl-CoA to a primary alcohol, yielding hexadecanol (B772) (a 16-carbon fatty alcohol). nih.govlabinsights.nl This reaction requires a reducing agent, typically NAD(P)H. researchgate.netnih.gov
Esterification: Next, a wax synthase (WS) enzyme catalyzes the esterification of the fatty alcohol (e.g., hexadecanol) with a second fatty acyl-CoA molecule (which could also be Palmitoyl-CoA). oup.comlabinsights.nl This reaction forms the final wax ester and releases coenzyme A.
| Final Product | Key Enzyme(s) | Substrates from Palmitoyl-CoA Pathway | Function |
|---|---|---|---|
| Cholesterol Palmitate | Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Palmitoyl-CoA, Cholesterol | Intracellular cholesterol storage and transport. creative-proteomics.comnih.gov |
| Wax Ester (e.g., Hexadecyl Palmitate) | 1. Fatty Acyl-CoA Reductase (FAR) 2. Wax Synthase (WS) | 1. Palmitoyl-CoA → Hexadecanol 2. Hexadecanol + Palmitoyl-CoA | Energy storage, protective barriers. nih.govoup.com |
Regulatory Functions and Molecular Interactions of Palmitoyl Coenzyme a
Interactions with Acyl-CoA-Binding Proteins (ACBPs)
Acyl-CoA-binding proteins (ACBPs) are a family of intracellular proteins that bind to long-chain acyl-CoA esters, including palmitoyl-CoA, with high affinity. These proteins play a crucial role in buffering the intracellular concentration of free acyl-CoAs, thereby protecting cellular processes from their detergent-like effects and modulating their availability for metabolic and signaling functions.
By sequestering palmitoyl-CoA, ACBPs can effectively oppose the feedback inhibition it exerts on enzymes like ACC. Furthermore, ACBP can prevent and even reverse the inhibition of NME1/2 by LCFA-CoAs. mdpi.com When NME enzymes are pre-treated with ACBP before exposure to LCFA-CoA, the inhibitory effect is prevented. If ACBP is added after inhibition has occurred, it can reverse the inhibition. mdpi.com This suggests that ACBPs function as a protective buffer, creating a cytosolic pool of acyl-CoA that is shielded from non-specific interactions and is available for specific metabolic pathways like triacylglycerol synthesis or β-oxidation. The ratio of long-chain acyl-CoA to ACBP, rather than the absolute concentration of acyl-CoA, is therefore a critical determinant of its regulatory activity.
Modulation of Ion Channels and Membrane Transport Mechanisms
Palmitoyl-CoA and other LCFA-CoAs are known to modulate the function of various ion channels and transporters embedded in cellular membranes. This regulation links the cell's metabolic state directly to its electrical activity and transport functions. Palmitoylation, the post-translational attachment of palmitate to proteins, is a key mechanism for regulating ion channel trafficking and function, but direct allosteric modulation by palmitoyl-CoA also occurs. nih.gov
ATP-sensitive potassium (KATP) channels are crucial for coupling cellular metabolism to electrical excitability, particularly in pancreatic endocrine cells. These channels are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits. While they are inhibited by high intracellular ATP levels, they are activated by LCFA-CoAs, including palmitoyl-CoA. This activation may play a role in disrupting hormone secretion in the context of type 2 diabetes.
Patch-clamp studies have revealed that the activation of KATP channels by palmitoyl-CoA involves multiple residues on the Kir6.2 subunit. Interestingly, several of these residues are also involved in the channel's activation by the lipid phosphatidylinositol 4,5-bisphosphate (PIP2), suggesting a common mechanism for activation by these two classes of lipids.
| Mutation | Effect on Activation by Palmitoyl-CoA | Source |
|---|---|---|
| R54 | Slower and greater relative activation | |
| R176 | Slower and greater relative activation | |
| R192 | Slower and greater relative activation | |
| R301 | Slower and greater relative activation | |
| K185Q (Alters ATP binding) | No significant effect on activation |
The proposed model suggests that these critical residues mediate both direct electrostatic interactions and allosteric changes that stabilize the open state of the channel. This modulation of KATP channels by palmitoyl-CoA provides a direct link between fatty acid levels and the control of hormone secretion and cellular excitability.
Inhibition of Mitochondrial Inner Membrane Anion Channels (IMAC)
Palmitoyl-CoA has been shown to inhibit the pH-dependent anion-conducting channel (IMAC) located in the inner membrane of rat liver mitochondria. nih.gov The half-maximal inhibition occurs at a concentration of approximately 2.4 microM. nih.gov This inhibition is specific, as palmitoyl-CoA has minimal effect on the transport of other metabolites such as ribose, thiocyanate, and glutamate. nih.gov In contrast, palmitic acid and palmitoyl-carnitine stimulate the entry of these metabolites. nih.gov The inhibitory action of palmitoyl-CoA on IMAC suggests a potential role in controlling thermogenesis in liver mitochondria. nih.gov
Protein S-Palmitoylation (S-Acylation)
Protein S-palmitoylation, also known as S-acylation, is a reversible post-translational modification involving the covalent attachment of a fatty acid, most commonly the 16-carbon palmitic acid, to the thiol group of a cysteine residue within a protein. nih.govwikipedia.org This modification increases the hydrophobicity of the protein, influencing its membrane association, subcellular trafficking, stability, and interactions with other proteins. nih.govwikipedia.orgnih.gov Palmitoyl-CoA serves as the primary substrate for this modification. frontiersin.org
Enzymatic Mechanism of Palmitoyl (B13399708) Transfer to Target Proteins
The transfer of the palmitoyl group from palmitoyl-CoA to a target protein is a dynamic and regulated process catalyzed by a specific family of enzymes.
A large family of enzymes known as protein acyltransferases (PATs) containing a conserved Asp-His-His-Cys (DHHC) motif are responsible for catalyzing S-palmitoylation. nih.govnih.govportlandpress.com In humans, there are 23 identified DHHC proteins. nih.goviitpkd.ac.in These enzymes are integral membrane proteins, and the DHHC domain, which forms the catalytic center, is located on the cytoplasmic side of the membrane. frontiersin.orgnih.gov The transmembrane domains of DHHC proteins are thought to form a binding pocket for the acyl-CoA substrate. nih.gov DHHC enzymes exhibit substrate specificity, with different DHHC proteins targeting specific sets of proteins. nih.gov For instance, a subset of DHHC proteins specifically palmitoylates PSD-95, a key scaffolding protein at postsynaptic sites. nih.gov
The interaction between the DHHC enzyme and palmitoyl-CoA is bivalent, meaning both the fatty acyl chain and the CoA headgroup are recognized. pnas.orgnih.gov The fatty acyl chain inserts into a hydrophobic pocket within the transmembrane region of the enzyme, while the CoA headgroup interacts with the cytosolic domain through polar and ionic interactions. pnas.orgnih.gov This dual recognition allows DHHC enzymes to efficiently utilize palmitoyl-CoA for autoacylation, even in the presence of high physiological concentrations of free CoA. pnas.orgnih.gov
The catalytic mechanism of DHHC enzymes proceeds through a two-step "ping-pong" mechanism. frontiersin.orgnih.govpnas.org
Autoacylation: The first step involves the autoacylation (or autopalmitoylation) of the DHHC enzyme itself. frontiersin.orgnih.govportlandpress.com The catalytic cysteine within the DHHC motif performs a nucleophilic attack on the thioester bond of palmitoyl-CoA, leading to the formation of a palmitoylated enzyme intermediate and the release of coenzyme A. nih.govrsc.orgnih.gov This autoacylation step is essential for the subsequent transfer of the fatty acid to the substrate protein. pnas.org
Transpalmitoylation: In the second step, the now-acylated DHHC enzyme transfers the palmitoyl group to a cysteine residue on the target substrate protein. nih.govpnas.org This process is also referred to as transacylation. pnas.org The transfer regenerates the non-acylated DHHC enzyme, which is then ready for another round of catalysis. nih.gov While the precise mechanism of transfer is still under investigation, it is proposed that the autoacylated thioester is activated, making it susceptible to nucleophilic attack by a cysteine on the substrate protein. portlandpress.com
This dynamic cycle of acylation and deacylation allows for the rapid and reversible regulation of protein function in response to cellular signals. wikipedia.org
Reversibility Mediated by Thioesterases
A key feature that distinguishes S-palmitoylation from other lipid modifications, such as myristoylation or prenylation, is its reversibility. nih.govnih.govfrontiersin.org This dynamic cycling of palmitate attachment and removal is crucial for the cell's ability to modulate protein localization and function in response to signaling cues. nih.govwikipedia.org The removal of the palmitoyl group is an enzymatic process catalyzed by a class of enzymes known as thioesterases. nih.govresearchgate.net
These depalmitoylating enzymes cleave the thioester bond, releasing the fatty acid from the protein. frontiersin.org They are broadly categorized into two main families:
Acyl-Protein Thioesterases (APTs): This family, including the well-studied APT1 and APT2, is generally found in the cytosol. wikipedia.orgportlandpress.com They are considered the primary enzymes responsible for the dynamic turnover of palmitate on many membrane-associated proteins. portlandpress.com
Palmitoyl-Protein Thioesterases (PPTs): PPTs, such as PPT1, are typically localized to lysosomes and are involved in the degradation of palmitoylated proteins. wikipedia.orgnih.govacs.org Mutations in the gene for PPT1 are linked to the neurodegenerative lysosomal storage disease infantile neuronal ceroid lipofuscinosis, highlighting the enzyme's critical role in neuronal health. nih.govresearchgate.netfrontiersin.org
The balance between the activity of palmitoyl acyltransferases (PATs), which add the palmitate group, and these thioesterases determines the palmitoylation status of a protein at any given time, thereby providing a switch-like mechanism for regulating cellular processes. frontiersin.org
Impact on Protein Subcellular Localization and Trafficking
S-palmitoylation serves as a critical mechanism for controlling the subcellular localization and movement of proteins. nih.gov The addition of the hydrophobic palmitate chain increases a protein's affinity for cellular membranes, effectively acting as a membrane anchor. wikipedia.orgnih.gov This process is fundamental for the localization of many soluble, cytosolic proteins that require membrane association to function. nih.gov
The reversibility of palmitoylation allows for dynamic regulation of a protein's location. nih.gov A protein can be recruited to a specific membrane, and upon depalmitoylation, it can be released back into the cytosol. This "palmitoylation cycle" enables proteins to shuttle between different membrane compartments, such as the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and the plasma membrane. nih.govnih.gov
Research has shown that the specific localization of the PAT enzymes, which are often found in the ER and Golgi, can dictate where a protein is initially palmitoylated and anchored. portlandpress.com Following palmitoylation, these proteins can remain at that location or be transported as cargo in vesicles to other parts of the cell. portlandpress.com For example, palmitoylation of the SNARE protein SNAP-25 is essential for its targeting to a dynamic cycling pathway that moves the protein between the plasma membrane and endosomes, which is critical for its function in membrane fusion. youtube.com Similarly, the trafficking of Ras proteins has been extensively studied as a model for how palmitoylation governs the movement and localization of peripheral membrane proteins. portlandpress.com
Influence on Protein-Protein Interaction Networks
Beyond simply anchoring proteins to membranes, palmitoylation significantly influences the organization and dynamics of protein-protein interaction networks. wikipedia.orgnih.gov The attachment of a palmitoyl group can induce conformational changes in a protein, which in turn can alter its ability to interact with other proteins. nih.gov
Palmitoylation plays a crucial role in targeting proteins to specific membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. nih.govcreative-proteomics.com By localizing proteins to these rafts, palmitoylation can facilitate the clustering of signaling molecules, increasing their proximity and promoting efficient signal transduction. wikipedia.org For instance, the recruitment of nonreceptor tyrosine kinases and the linker for activation of T cells (LAT) into lipid rafts via palmitoylation is essential for T-cell signaling. nih.gov
Conversely, palmitoylation can also inhibit protein-protein interactions. This can occur by sequestering a protein away from its interaction partners. wikipedia.org An example is the sodium-calcium exchanger 1 (NCX1), where palmitoylation promotes its dimerization, which in turn prevents it from interacting with an endogenous inhibitory peptide. nih.gov The modification can also enhance interactions between subunits of a larger complex, as seen with G-protein α subunits, where palmitoylation strengthens their interaction with Gβγ subunits, a vital step in cell signaling. nih.gov
Effects on Voltage-Gated Ion Channel Properties via Palmitoylation
Palmitoylation is emerging as a fundamental post-translational modification for regulating the function of voltage-gated ion channels (VGICs). nih.govnih.gov This lipid modification can affect nearly every aspect of the ion channel lifecycle, including their biogenesis, trafficking to the cell surface, spatial organization within the membrane, and electrophysiological properties. nih.govresearchgate.netnih.gov Both the main pore-forming α subunits and the associated ancillary β subunits of VGICs can be targets of palmitoylation, and dysregulation of this process is linked to various diseases, including cancer and mental disorders. nih.govnih.gov
The effects of palmitoylation are highly specific to the channel type and the location of the modified cysteine residue. nih.gov For example, in voltage-gated sodium (Nav) channels, palmitoylation of Nav1.2 affects the channel's pharmacology by altering its affinity for certain toxins. nih.gov In the cardiac Nav1.5 channel, palmitoylation of a cysteine in the cytoplasmic loop between domains II and III influences the channel's voltage-dependence properties. nih.gov
For large-conductance calcium-activated potassium (BK) channels, palmitoylation at sites on both the N- and C-termini strongly promotes the channel's expression on the cell surface. researchgate.net A dynamic cycle exists where depalmitoylation of the C-terminal STREX domain exposes the channel to phosphorylation, leading to its removal from the plasma membrane and relocation to intracellular compartments. researchgate.net
The following table summarizes key research findings on the effects of palmitoylation on various voltage-gated ion channels:
Palmitoylation in G-Protein Signaling Pathways
Palmitoylation is indispensable for the proper function of heterotrimeric G-protein signaling pathways, one of the most common mechanisms for signal transduction in cells. nih.govnih.gov The α subunits of many G-proteins, including Gsα and Gqα, require palmitoylation for stable attachment to the inner leaflet of the plasma membrane. nih.govsigmaaldrich.comyoutube.com This membrane localization is a prerequisite for their interaction with G-protein-coupled receptors (GPCRs) and downstream effectors like adenylyl cyclase. youtube.com
The reversible nature of palmitoylation plays a critical role in the G-protein activation/deactivation cycle. nih.govnih.gov Palmitoylation enhances the interaction between the Gα and Gβγ subunits. nih.gov Upon receptor activation, the Gα subunit can become depalmitoylated, leading to its dissociation from the membrane and translocation to the cytoplasm, effectively terminating its signaling activity. nih.govyoutube.com This dynamic cycling allows for tight regulation of the duration and intensity of the signal.
Furthermore, palmitoylation is involved in the phosphorylation-dependent internalization of Gα subunits, which is necessary for their correct trafficking from the endoplasmic reticulum to the Golgi and subsequent targeting to lipid rafts at the plasma membrane. nih.gov Other key proteins in this pathway, such as GPCRs themselves, regulators of G-protein signaling (RGS proteins), and G-protein-coupled receptor kinases, are also subject to palmitoylation, adding further layers of regulatory control. nih.gov
Table of Compounds
Cellular and Subcellular Dynamics of Palmitoyl Coenzyme a
Mitochondrial Function and Palmitoyl (B13399708) Coenzyme A Homeostasis
The mitochondrion is a central hub for energy production, and the metabolism of fatty acids is a critical component of this process. Palmitoyl-CoA is a primary substrate for mitochondrial β-oxidation, the process that breaks down fatty acids to generate acetyl-CoA for the citric acid cycle. wikipedia.orgontosight.ai
Role in Mitochondrial Reactive Oxygen Species (ROS) Generation and Oxidative Balance
The role of palmitoyl-CoA in mitochondrial reactive oxygen species (ROS) production is complex and can be influenced by various factors. Long-chain fatty acids can impact mitochondrial ROS generation in two primary ways: by causing depolarization of the inner membrane (an uncoupling effect) and by partially inhibiting the respiratory chain. nih.gov
Under conditions of forward electron transport, such as with the substrates pyruvate (B1213749) plus malate (B86768) or succinate, unsaturated fatty acids have been shown to increase ROS production. nih.govresearchgate.net This is likely due to partial inhibition of the electron transport chain, particularly at complexes I and III, and potential changes in membrane fluidity. nih.gov In contrast, during reverse electron transport, fatty acids tend to decrease ROS generation due to their uncoupling action. nih.govresearchgate.net
Interestingly, some studies have indicated that the increased ROS production observed in the presence of palmitoyl-CoA in certain mitochondrial preparations, specifically from the liver, may be attributed to contamination with peroxisomes. nih.gov Preparations of rat liver mitochondria, but not from the brain or heart, produce significant amounts of ROS with long-chain acyl-CoAs. nih.gov This stimulation of ROS was found to be higher in mitochondrial fractions enriched with peroxisomes. nih.gov
Furthermore, in the context of diabetes, mitochondrial fatty acid oxidation is a source of increased net ROS production in kidney cortical tubules. nih.gov This suggests that under certain pathological conditions, the metabolism of palmitoyl-CoA can contribute to oxidative stress. The balance of oxidative processes is crucial, and disruptions in fatty acid metabolism can lead to an imbalance, favoring the production of damaging ROS. youtube.com
Endoplasmic Reticulum (ER) Interaction and Transport
The endoplasmic reticulum is a major site for protein and lipid synthesis, and palmitoyl-CoA plays a significant role in processes occurring within this organelle, particularly in protein palmitoylation.
Hedgehog Acyltransferase (Hhat)-Mediated Palmitoyl Coenzyme A Uptake Across ER Membrane
The attachment of palmitate to the N-terminus of the Sonic hedgehog (Shh) protein is a critical modification for its signaling function. nih.govnih.gov This palmitoylation is catalyzed by the ER-resident enzyme Hedgehog acyltransferase (Hhat). nih.govnih.gov A key challenge in this process is that palmitoyl-CoA, the palmitate donor, is synthesized in the cytosol and is impermeable to the ER membrane. nih.govresearchgate.net
Research has demonstrated that Hhat itself facilitates the transport of palmitoyl-CoA across the ER membrane. nih.govroyalsocietypublishing.org Studies using fluorescent and radiolabeled palmitoyl-CoA probes have shown that Hhat promotes the uptake of palmitoyl-CoA into the ER lumen in both microsomes and semi-intact cells. nih.govresearchgate.net Reconstituting purified Hhat into liposomes further confirmed that this uptake activity is an intrinsic property of the enzyme. nih.gov This suggests that Hhat has a dual function: it acts as both a palmitoyl acyltransferase and as a conduit for its substrate, palmitoyl-CoA, to cross the ER membrane. nih.gov The uptake of palmitoyl-CoA can be uncoupled from Hhat's enzymatic activity, indicating these are distinct functions of the protein. nih.gov
Broader Roles in Cellular Signaling Mechanisms
Palmitoylation, the attachment of palmitic acid from palmitoyl-CoA to proteins, is a reversible post-translational modification that plays a crucial role in a wide array of cellular signaling pathways. creative-proteomics.comnih.gov This lipid modification enhances the hydrophobicity of proteins, influencing their localization, stability, and interactions. nih.gov
Key aspects of palmitoyl-CoA's role in signaling include:
Protein Trafficking and Localization: Palmitoylation acts as a sorting signal, regulating the movement of proteins between different cellular compartments. tandfonline.comtandfonline.com It is critical for targeting proteins to specific membrane microdomains, such as lipid rafts. creative-proteomics.com The reversible nature of palmitoylation allows for dynamic regulation of protein localization in response to cellular signals. nih.gov
Modulation of Signaling Protein Function: A vast number of signaling proteins, including G protein-coupled receptors (GPCRs), kinases, and transcription factors, are subject to palmitoylation. nih.gov This modification is often essential for their proper function. For example, the palmitoylation of RAS proteins is required for their membrane localization and subsequent signaling activity. nih.gov
Regulation of Protein Stability: Palmitoylation can protect proteins from degradation, thereby extending their cellular lifespan. creative-proteomics.com
The availability of palmitoyl-CoA, which can fluctuate depending on the metabolic state of the cell, can directly impact these signaling events. nih.gov
Impact on Membrane Dynamics and Lipid Raft Targeting
Palmitoylation significantly influences the dynamics of cellular membranes and the organization of membrane microdomains known as lipid rafts. Lipid rafts are specialized regions of the plasma membrane enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. creative-proteomics.com
Targeting to Lipid Rafts: Palmitoylation is a key signal for targeting transmembrane and peripherally associated proteins to lipid rafts. creative-proteomics.comnih.gov The saturated acyl chain of palmitate has a high affinity for the ordered lipid environment of rafts. tandfonline.com For many integral membrane proteins, their association with lipid rafts is dependent on palmitoylation. nih.gov
Dynamic Regulation of Raft Association: Because palmitoylation is a reversible process, it provides a mechanism for the dynamic regulation of a protein's association with lipid rafts. nih.govnih.gov This allows cells to rapidly modulate signaling pathways that are concentrated within these microdomains. nih.gov
Influence on Protein Conformation: The attachment of a palmitoyl group can also influence the conformation of a protein, which in turn can affect its partitioning into lipid rafts. tandfonline.com The extent and position of palmitoylation can fine-tune a protein's affinity for these specialized membrane domains. tandfonline.com
The table below summarizes the key cellular and subcellular dynamics of palmitoyl coenzyme A.
| Cellular Process | Organelle/Location | Key Role of Palmitoyl-CoA | Associated Proteins/Mechanisms |
| Fatty Acid Oxidation | Mitochondria | Substrate for β-oxidation | Carnitine Shuttle (CPT1, CACT, CPT2) |
| ROS Generation | Mitochondria | Can increase or decrease ROS depending on electron transport direction | Electron Transport Chain Complexes I & III |
| Protein Palmitoylation | Endoplasmic Reticulum | Substrate for protein modification | Hedgehog Acyltransferase (Hhat) |
| Cellular Signaling | Various | Post-translational modification of signaling proteins | G-proteins, kinases, etc. |
| Membrane Dynamics | Plasma Membrane | Targeting proteins to lipid rafts | Lipid Rafts |
Regulatory Influence on Endocytosis and Recycling Pathways
The dynamic processes of endocytosis and endosomal recycling, which are fundamental to maintaining cellular homeostasis, signal transduction, and plasma membrane composition, are intricately regulated by post-translational modifications. Among these, S-palmitoylation, the reversible thioesterification of cysteine residues with the 16-carbon fatty acid palmitate, has emerged as a critical modulator. This process, which utilizes palmitoyl-coenzyme A (palmitoyl-CoA) as the acyl donor, is catalyzed by a family of enzymes known as DHHC domain-containing protein acyltransferases (DHHC-PATs). The subcellular localization of these enzymes to the Golgi apparatus, endoplasmic reticulum, and the plasma membrane itself allows for precise spatial and temporal control over the palmitoylation status of key regulatory proteins, thereby influencing their membrane affinity, protein-protein interactions, and trafficking through endocytic and recycling pathways.
The reversibility of palmitoylation, mediated by acyl-protein thioesterases (APTs), adds another layer of regulatory complexity, enabling proteins to cycle between membrane-bound and cytosolic states or to be shuttled between different membrane compartments. This dynamic interplay between palmitoylation and depalmitoylation is crucial for the function of numerous proteins involved in vesicle trafficking and membrane fusion.
Modulation of SNARE Protein Trafficking and Function
A prime example of the influence of palmitoylation on recycling pathways is the regulation of the t-SNARE protein, Synaptosomal-Associated Protein 25 (SNAP-25). SNAP-25 plays an essential role in the fusion of vesicles with the plasma membrane, a process critical for exocytosis, which is intrinsically linked to the recycling of vesicular components. nih.govnih.gov SNAP-25 is synthesized as a soluble protein and its stable association with membranes is contingent upon its palmitoylation. nih.govnih.gov This modification occurs on a cluster of cysteine residues within the protein's linker region. epa.gov
The initial palmitoylation of newly synthesized SNAP-25 predominantly occurs at the Golgi apparatus, facilitated by specific Golgi-localized DHHC enzymes such as DHHC3 and DHHC7. nih.gov This modification is a prerequisite for the protein's transport to the plasma membrane via the secretory pathway. nih.govnih.gov Disruption of the Golgi apparatus, for instance with brefeldin A, inhibits the palmitoylation of SNAP-25 and its subsequent membrane association. nih.govnih.gov
Interestingly, the extent of palmitoylation can influence the subcellular distribution of SNAP-25. While palmitoylation is necessary for its presence at the plasma membrane, mutations that prevent the palmitoylation of single cysteine residues can lead to an increased localization of SNAP-25 at recycling endosomes and the trans-Golgi network. This suggests that a dynamic cycle of palmitoylation and depalmitoylation regulates the trafficking of SNAP-25 between the plasma membrane and these intracellular compartments, thereby controlling the availability of SNAP-25 for fusion events at different cellular locations. pnas.org
Regulation of G Protein-Coupled Receptor (GPCR) Endocytosis
However, even for receptors where palmitoylation is not essential for internalization, it can influence the endocytic route. For instance, a mutation in the palmitoylation site of the α2A-adrenergic receptor does not block its endocytosis but does prevent its agonist-induced downregulation. nih.gov Similarly, a palmitoylation-deficient mutant of the β2-adrenergic receptor exhibits a shift from a β-arrestin-dependent endocytic pathway to a caveolae-dependent one. nih.gov This indicates that palmitoylation can act as a switch, directing receptors into different internalization and subsequent trafficking pathways, which can, in turn, affect their signaling and fate (recycling versus degradation).
The regulation of GPCR palmitoylation itself is often a dynamic process, with the palmitoylation status of some receptors changing in response to agonist binding. researchgate.net This agonist-induced palmitoylation, often occurring in the Golgi, can influence the receptor's interaction with G proteins and its subsequent trafficking. nih.govresearchgate.net
The Role of DHHC Enzymes in Endosomal Trafficking
The subcellular localization of the 23 known human DHHC enzymes is a key determinant in the spatial regulation of protein palmitoylation and, consequently, endosomal trafficking. DHHC enzymes residing in the Golgi apparatus are responsible for the initial palmitoylation of many newly synthesized membrane-associated proteins, directing them into the secretory pathway. For example, Golgi-localized DHHC3, DHHC7, and DHHC17 have been shown to increase the membrane association of SNAP-25. nih.gov
Other DHHC enzymes are located at the plasma membrane and within the endosomal system itself, allowing for the dynamic regulation of protein palmitoylation status during and after endocytosis. DHHC5, for instance, is found at the plasma membrane and has been implicated in a process of massive endocytosis under certain cellular stress conditions. pnas.org DHHC2 is another plasma membrane and recycling endosome-localized enzyme that can palmitoylate all SNAP-25 isoforms, suggesting a role in regulating the palmitoylation state of SNAP-25 at its sites of action. nih.gov
The specificity of DHHC enzymes for their substrates, while not fully understood, contributes to the precise control of endocytic and recycling pathways. The overexpression of certain Golgi-localized DHHC enzymes that act on SNAP-25 has been shown to perturb regulated exocytosis, highlighting the importance of a balanced palmitoylation cycle for proper vesicular trafficking. nih.gov
Research Findings on the Influence of Palmitoylation on Protein Trafficking
| Protein | Modifying Enzyme(s) | Experimental System | Key Finding | Quantitative Effect | Reference(s) |
| SNAP-25b | DHHC3 | Co-transfection in cells | DHHC3 co-expression significantly increases the membrane association of SNAP-25b. | 3.47-fold increase in membrane binding. | nih.gov |
| SNAP-25b | DHHC3 | Co-transfection in cells | DHHC3 co-expression leads to a substantial increase in the palmitoylation of SNAP-25b. | 10.08-fold increase in [3H]palmitate incorporation. | nih.gov |
| SNAP-25a | None (basal) | Cell fractionation | In the absence of DHHC co-expression, a small fraction of SNAP-25a is associated with membranes. | 13.5 ± 4.8% membrane association. | nih.gov |
| SNAP-25b | None (basal) | Cell fractionation | In the absence of DHHC co-expression, a fraction of SNAP-25b is associated with membranes. | 22.2 ± 4.7% membrane association. | nih.gov |
| SNAP-23 | None (basal) | Cell fractionation | In the absence of DHHC co-expression, a very small fraction of SNAP-23 is associated with membranes. | 2.6 ± 0.7% membrane association. | nih.gov |
| α2A-Adrenergic Receptor | Not specified | Mutagenesis studies | Mutation of palmitoylation sites does not affect receptor endocytosis but inhibits agonist-induced downregulation. | Not applicable | nih.gov |
| β2-Adrenergic Receptor | Not specified | Mutagenesis studies | Mutation of a palmitoylation site alters the endocytic route to a β-arrestin-independent, caveolae-dependent pathway. | Not applicable | nih.gov |
Methodological Approaches and Research Techniques in Palmitoyl Coenzyme a Studies
In Vitro Experimental Systems and Assays
In vitro systems are fundamental for dissecting the molecular mechanisms involving palmitoyl-CoA by isolating specific components from the complex cellular environment.
Enzyme Activity Assays for Palmitoyl-CoA Synthetases, Transferases, and Other Related Enzymes
A variety of assays are employed to measure the activity of enzymes that synthesize, transfer, or otherwise modify palmitoyl-CoA.
Palmitoyl-CoA Synthetase (Acyl-CoA Synthetase): The activity of this enzyme, which catalyzes the formation of palmitoyl-CoA from palmitic acid, ATP, and coenzyme A, can be measured through several methods. One common approach involves monitoring the incorporation of radiolabeled palmitate into palmitoyl-CoA. The mechanism of this reaction has been shown to follow a Bi Uni Uni Bi Ping Pong mechanism, where ¹⁸O from [¹⁸O]palmitate is transferred to AMP nih.gov.
Palmitoyl-CoA Transferases (e.g., Carnitine Palmitoyltransferase): These enzymes transfer the palmitoyl (B13399708) group from CoA to another molecule. For instance, Carnitine Palmitoyltransferase I (CPTI) activity, which is crucial for fatty acid oxidation, can be measured by monitoring the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and carnitine. A tandem mass spectrometry-based assay has been developed for this purpose, which can be used in fibroblasts nih.gov. This method has been shown to be more accurate than previous techniques, as it can account for the degradation of the product, palmitoylcarnitine nih.gov.
Palmitoyl-CoA Hydrolases (Thioesterases): These enzymes catalyze the hydrolysis of palmitoyl-CoA to palmitic acid and CoASH. Their activity can be measured photometrically by monitoring the reaction of the liberated free CoASH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) at 412 nm nih.gov. Several forms of palmitoyl-CoA hydrolase have been isolated from human blood platelets nih.gov.
Other Related Enzymes: Assays for other enzymes involved in palmitoyl-CoA metabolism, such as those in the β-oxidation pathway, are also well-established. For example, the activity of acyl-CoA dehydrogenase can be measured using a dye reduction method umich.edu.
Below is a table summarizing various enzyme assays related to palmitoyl-CoA:
| Enzyme Family | Specific Enzyme Example | Assay Principle | Detection Method |
| Synthetases | Palmitoyl-CoA Synthetase | Formation of Palmitoyl-CoA from Palmitate | Radiolabel incorporation, Spectrophotometry |
| Transferases | Carnitine Palmitoyltransferase I (CPTI) | Formation of Palmitoylcarnitine | Tandem Mass Spectrometry (MS/MS) |
| Hydrolases | Palmitoyl-CoA Hydrolase | Release of free CoASH | Spectrophotometry (DTNB reaction) |
| Dehydrogenases | Acyl-CoA Dehydrogenase | Reduction of an electron acceptor | Spectrophotometry (dye reduction) |
Membrane Vesicle and Liposome Reconstitution Studies for Transport and Protein Integration
Membrane vesicles and liposomes provide simplified, controlled environments to study the interaction of palmitoyl-CoA with membranes and membrane-associated proteins. These artificial membrane systems are crucial for investigating the transport of palmitoyl-CoA and its role in the integration and function of proteins.
Studies have utilized liposomes to investigate the integration of amphiphilic molecules containing a palmitoyl chain, such as the N-palmitoyl-KTTKS peptide nih.gov. In these studies, the palmitoyl chain promotes the integration of the molecule within the phospholipid bilayer of the liposome nih.gov. The preparation method, such as thin-film evaporation (TLE) or reverse-phase evaporation (REV), can influence the efficiency of this integration nih.gov. These model systems are invaluable for understanding how palmitoylation, the attachment of palmitoyl groups to proteins, can anchor proteins to membranes and influence their trafficking and localization tandfonline.com.
Preparation and Application of Cell-Free Extracts and Isolated Organelles
Cell-free extracts and isolated organelles offer a more complex, yet still controlled, system compared to purified enzymes or liposomes, allowing for the study of metabolic pathways involving palmitoyl-CoA.
Cell-Free Extracts: The preparation of cell-free extracts involves lysing cells and removing intact cells and debris, resulting in a solution containing the soluble components of the cytoplasm and, in some preparations, membranes and organelles nih.govosti.govplos.org. These extracts can be used to study complex processes like fatty acid metabolism. For example, cell extracts of Syntrophomonas wolfei have been used to demonstrate high specific activities of enzymes involved in β-oxidation, using substrates like palmitoyl-CoA nih.gov.
Isolated Organelles: The isolation of specific organelles, such as mitochondria and peroxisomes, is critical for studying the subcellular localization of metabolic pathways involving palmitoyl-CoA. For instance, isolated peroxisomes can be tested for their metabolic functionality by assessing their ability to perform β-oxidation of palmitoyl-CoA nih.gov. Similarly, the transport of palmitoyl-CoA into the mitochondrial matrix via the carnitine shuttle system is a key area of investigation using isolated mitochondria wikipedia.org.
Electrophysiological Techniques: Patch-Clamp Analysis for Ion Channel Research
Electrophysiological techniques, particularly patch-clamp analysis, are used to study the effects of palmitoyl-CoA on the function of ion channels. These techniques allow for the measurement of ion currents through channels in cell membranes, providing insights into how these channels are regulated.
Palmitoyl-CoA has been shown to directly regulate the activity of certain ion channels. For example, it inhibits the pH-dependent anion-conducting channel (IMAC) in the inner mitochondrial membrane nih.gov. Studies have also demonstrated that long-chain acyl-CoA esters, including palmitoyl-CoA, can directly regulate K-ATP channels nih.gov. Furthermore, the process of palmitoylation, where a palmitoyl group is attached to a channel protein, can significantly affect the channel's electrophysiological properties, such as voltage sensitivity and gating kinetics mdpi.comnih.gov. Automated patch-clamp systems have enhanced the throughput for studying the effects of compounds on ion channels, allowing for more detailed analysis of their mechanisms of action frontiersin.orgfrontiersin.org.
Analytical Techniques for Quantification and Characterization
Accurate quantification and detailed characterization of palmitoyl-CoA in biological samples are essential for understanding its metabolic roles.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs, including palmitoyl-CoA, due to its high sensitivity and specificity nih.govmdpi.com. This technique allows for the separation, identification, and quantification of a wide range of acyl-CoA species in complex biological matrices acs.orgresearchgate.net.
The LC-MS/MS methodology typically involves:
Sample Preparation: Extraction of acyl-CoAs from cells or tissues, often using organic solvents, followed by protein precipitation nih.govnih.gov.
Chromatographic Separation: Separation of different acyl-CoA species using reverse-phase liquid chromatography nih.govresearchgate.net.
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer, often employing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity and sensitivity mdpi.comnih.govnih.gov.
This powerful technique enables the profiling of changes in palmitoyl-CoA levels in response to various physiological or pathological conditions, providing valuable insights into metabolic regulation nih.govufl.eduresearchgate.net. For example, LC-MS/MS has been used to measure intramyocellular concentrations of palmitoyl-CoA and its isotopic enrichment to study fatty acid trafficking nih.gov.
The table below summarizes key parameters for the LC-MS/MS analysis of Palmitoyl-CoA:
| Parameter | Description | Typical Values/Methods |
| Ionization Mode | The polarity of the ions generated for MS analysis. | Positive Electrospray Ionization (ESI) is commonly used. |
| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact molecule selected for fragmentation. | For Palmitoyl-CoA, this corresponds to the [M+H]⁺ or [M+2H]²⁺ ion. |
| Product Ion (Q3) | The m/z of a specific fragment ion generated after collision-induced dissociation of the precursor ion. | A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety. |
| Internal Standards | Labeled or odd-chain acyl-CoAs used for accurate quantification. | Examples include [U-¹³C]palmitoyl-CoA or odd-chain acyl-CoAs like C17:0-CoA. |
High-Performance Liquid Chromatography (HPLC) for Coenzyme A and Thioester Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Palmitoyl-CoA and other acyl-CoA species in biological samples. This method offers high sensitivity and selectivity, making it suitable for analyzing complex biological matrices.
Various HPLC-based methods have been developed to measure short-chain acyl-CoAs. nih.gov A common approach involves reverse-phase (RP) HPLC coupled with ultraviolet (UV) detection. In this setup, a C18 column is often employed to separate the different acyl-CoA species based on their hydrophobicity. nih.gov For instance, a method using a RP-C18 column can achieve the separation and quantification of CoA and acetyl-CoA within 12 minutes, with detection limits significantly lower than previous HPLC procedures. nih.gov
The mobile phase composition is critical for achieving optimal separation. A typical mobile phase consists of a buffer system, such as ammonium formate or ammonium bicarbonate, with a pH adjusted to maintain the stability of the acyl-CoAs. researchgate.net The addition of ion-pairing agents can improve the chromatography of these phosphorylated molecules, which can otherwise exhibit poor retention on reverse-phase columns. nih.gov
For more comprehensive analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This combination provides enhanced selectivity and sensitivity, allowing for the quantification of a wide range of acyl-CoAs, from short-chain to long-chain species like Palmitoyl-CoA. nih.govresearchgate.net An advanced UHPLC-ESI-MS/MS method has been developed that utilizes both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) to quantify acyl-CoAs from C2 to C20 with high recovery and low limits of detection (1-5 fmol). researchgate.net
Table 1: Comparison of HPLC-based methods for Acyl-CoA analysis
| Method | Column Type | Detection | Key Features | Reference |
|---|---|---|---|---|
| HPLC-UV | Reverse-Phase C18 | UV (259 nm) | Fast separation of CoA and acetyl-CoA. | nih.gov |
| UHPLC-MS/MS | Reverse-Phase C18 | Tandem Mass Spectrometry | High selectivity and sensitivity for short-chain acyl-CoAs. | nih.gov |
| UHPLC-ESI-MS/MS | Reversed Phase and HILIC | Tandem Mass Spectrometry | Comprehensive analysis of C2 to C20 acyl-CoAs with very low detection limits. | researchgate.net |
Isotopic Labeling and Tracer Infusion Protocols for Metabolic Flux Analysis
Metabolic flux analysis (MFA) utilizing stable isotope-labeled compounds is a powerful technique to quantitatively study the dynamics of metabolic pathways, including those involving Palmitoyl-CoA. medchemexpress.comnih.gov This approach involves introducing a labeled substrate (tracer) into a biological system and tracking the incorporation of the isotope into various metabolites over time. nih.gov
Isotope Tracers: Stable isotopes such as ¹³C and ¹⁵N are commonly used in MFA. medchemexpress.com For studying fatty acid metabolism, ¹³C-labeled palmitic acid is often employed as a tracer. medchemexpress.com This allows researchers to follow the metabolic fate of palmitate as it is converted to Palmitoyl-CoA and subsequently utilized in various cellular processes.
Tracer Infusion Protocols: In vivo studies often utilize a primed constant infusion of the tracer to achieve a steady state of isotopic enrichment in the plasma. researchgate.net The rate of appearance of the unlabeled metabolite (tracee) can then be calculated based on the dilution of the infused tracer. researchgate.netnih.gov For instance, in studies of free fatty acid metabolism, [¹⁴C]palmitate can be infused, and the specific activity of palmitate in the blood can be measured to determine its turnover rate. nih.gov
Data Analysis: The analysis of isotope labeling patterns in metabolites is complex due to factors like natural isotope abundance, compartmentalization, and reversible reactions. mdpi.com Computational models and software are used to analyze the mass isotopomer distributions of metabolites and infer the intracellular metabolic fluxes. mdpi.comresearchgate.net The fundamental principle is that at isotopic steady state, the labeling pattern of a metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.govnih.gov
Applications in Palmitoyl-CoA Studies: Isotopic labeling can elucidate the sources of Palmitoyl-CoA and its contribution to various metabolic pathways, such as the TCA cycle and gluconeogenesis. mdpi.com For example, by infusing labeled glucose, researchers can determine the extent to which glucose carbons are incorporated into the palmitoyl moiety of Palmitoyl-CoA.
Fluorescence-Based Detection Methods in Biosynthetic and Interaction Studies
Fluorescence-based methods offer a sensitive and real-time approach to study the biosynthesis and interactions of Palmitoyl-CoA and related enzymes. These techniques are particularly valuable for high-throughput screening and for visualizing metabolic processes in living cells. nih.govnih.gov
Enzyme Assays: A fluorescence-based coupled enzymatic assay has been developed to monitor the autopalmitoylation of protein acyltransferases (PATs), the enzymes that transfer the palmitoyl group from Palmitoyl-CoA to proteins. nih.gov This assay measures the production of Coenzyme A (CoASH), a byproduct of the autopalmitoylation reaction. The generated CoASH is then used in a subsequent reaction catalyzed by α-ketoglutarate dehydrogenase, which reduces NAD⁺ to the fluorescent product NADH. nih.gov The increase in NADH fluorescence provides a direct measure of the PAT's autopalmitoylation activity. nih.gov This method is sensitive enough to detect low amounts of enzyme activity and is suitable for high-throughput screening of enzyme inhibitors. nih.gov
Fluorescent Probes: Fluorescently labeled analogs of palmitic acid or Palmitoyl-CoA can be used to visualize the localization and trafficking of these molecules within cells. For example, a nitro-benzoxadiazolyl (NBD)-labeled Palmitoyl-CoA has been used to study the remodeling of phospholipids (B1166683) and the synthesis of cholesterol esters in living cells. biorxiv.org When cells are supplemented with NBD-palmitoyl-CoA and a lysophospholipid, strong fluorescent signals can be detected, indicating the specific labeling of newly remodeled phospholipids. biorxiv.org
Fluorescent Biosensors: Genetically encoded fluorescent biosensors provide a powerful tool for visualizing the dynamics of metabolites like acetyl-CoA in live cells. biorxiv.org While a specific biosensor for Palmitoyl-CoA is not yet widely available, the principles of their design could be applied to develop one. These sensors typically consist of a metabolite-binding protein fused to one or more fluorescent proteins. biorxiv.org Binding of the target metabolite induces a conformational change in the sensor, leading to a change in its fluorescent properties. biorxiv.org
Advanced Approaches in Mechanistic and Functional Investigations
Quantitative Chemical Proteomics for Identifying Protein-Metabolite Interactions
Quantitative chemical proteomics is a powerful strategy to identify and quantify the interactions between metabolites, such as Palmitoyl-CoA, and proteins on a proteome-wide scale. These methods are crucial for understanding the regulatory roles of metabolites in cellular processes.
One approach combines photo-cross-linking with stable isotope labeling in cell culture (SILAC)-based quantitative mass spectrometry. nih.gov This method, termed CLASPI (cross-linking-assisted and SILAC-based protein identification), can identify even weak protein-metabolite interactions. nih.gov While initially developed for studying post-translational modifications, this strategy can be adapted to investigate the binding partners of Palmitoyl-CoA by using a photo-activatable analog of the molecule.
Another strategy involves using activity-based protein profiling (ABPP) with probes that mimic the structure of Palmitoyl-CoA. These probes can covalently label the active sites of enzymes that bind to Palmitoyl-CoA, allowing for their enrichment and identification by mass spectrometry. acs.org
Quantitative proteomics can also be used to assess the proteome-wide selectivity of drugs that target enzymes involved in Palmitoyl-CoA metabolism. frontiersin.org By comparing the protein interaction profiles in the presence and absence of a drug, researchers can identify both on-target and off-target effects.
Site-Directed Mutagenesis for Elucidating Protein Function and Regulation
Site-directed mutagenesis is a fundamental technique used to understand the function and regulation of proteins that interact with Palmitoyl-CoA, such as protein acyltransferases (PATs) and their substrates. By introducing specific amino acid substitutions, researchers can investigate the roles of individual residues in catalysis, substrate binding, and protein localization. youtube.com
Identifying Palmitoylation Sites: A common application of site-directed mutagenesis is to identify the specific cysteine residues on a protein that are modified by palmitoylation. By mutating a suspected cysteine to a non-palmitoylatable amino acid, such as serine or alanine, researchers can determine if that site is indeed a target for palmitoylation. nih.gov The loss of palmitoylation can then be correlated with changes in protein function, such as altered membrane localization or signaling activity. ijbs.com
Elucidating Enzyme Mechanisms: Site-directed mutagenesis is also crucial for studying the catalytic mechanism of enzymes involved in protein palmitoylation. For example, mutating the conserved cysteine residue within the DHHC domain of PATs has been shown to abolish their enzymatic activity, confirming its role as the catalytic nucleophile. nih.gov
Investigating Regulatory Mechanisms: Mutagenesis can also be used to dissect the regulatory mechanisms that control protein palmitoylation. For instance, mutating phosphorylation sites near a palmitoylation site can reveal whether phosphorylation regulates the palmitoylation status of the protein.
Table 2: Applications of Site-Directed Mutagenesis in Palmitoylation Studies
| Application | Example | Outcome | Reference |
|---|---|---|---|
| Identification of Palmitoylation Site | Mutation of Cys6 to Ser in Aquaporin 5 (Aqp5) | Loss of signal in acyl-RAC assay, confirming Cys6 as the palmitoylation site. | nih.gov |
| Elucidation of Enzyme Mechanism | Mutation of the catalytic Cys in the DHHC domain of a PAT | Abolition of autopalmitoylation activity. | nih.gov |
| Investigation of Protein Localization | Mutation of the palmitoylation site (Cys186Ser) in NRAS | Reduced localization of NRAS to the cell membrane. | ijbs.com |
Click Chemistry Applications in Protein Palmitoylation Research
Click chemistry has revolutionized the study of protein palmitoylation by providing a specific, sensitive, and non-radioactive method for labeling and detecting palmitoylated proteins. researchgate.netjmu.edu This bioorthogonal chemical reaction involves the copper-catalyzed cycloaddition of an azide and an alkyne. nih.gov
Metabolic Labeling: In this approach, cells are incubated with a fatty acid analog that contains a "clickable" handle, either an alkyne or an azide group. nih.gov A commonly used probe is 17-octadecynoic acid (17-ODYA), an alkyne-containing analog of palmitic acid. nih.gov This probe is metabolically incorporated into proteins by the cell's natural enzymatic machinery.
Detection and Enrichment: Following metabolic labeling, the cell lysate is subjected to a click reaction with a reporter molecule that contains the complementary functional group (e.g., an azide-containing fluorophore or biotin). researchgate.net This allows for the visualization of palmitoylated proteins by fluorescence microscopy or their enrichment for identification by mass spectrometry. nih.gov The ability to enrich labeled proteins is a key advantage of this method, enabling large-scale proteomic studies of protein palmitoylation. nih.gov
Advantages over Traditional Methods: Click chemistry offers several advantages over traditional methods that use radiolabeled palmitate. It avoids the use of radioactivity, is more sensitive, and allows for the enrichment of labeled proteins, which is not straightforward with radiolabeling. nih.gov
Applications: Click chemistry has been instrumental in identifying numerous new palmitoylated proteins and in studying the dynamics of protein palmitoylation. researchgate.net It has been used to confirm the palmitoylation of proteins such as LDHA and to investigate the role of palmitoylation in protein trafficking and localization. researchgate.net
Structural Biology Techniques for Enzyme-Ligand Complex Characterization
The three-dimensional structure of an enzyme in complex with its ligand, Palmitoyl coenzyme A, is fundamental to understanding its mechanism of action, specificity, and potential for therapeutic inhibition. Several high-resolution structural biology techniques are employed to elucidate the atomic details of these interactions. The primary methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM), each offering unique advantages for studying enzyme-ligand complexes.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise atomic coordinates of molecules by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule. biologiachile.clnih.gov It provides a static, high-resolution snapshot of the enzyme-ligand complex, revealing detailed information about the binding pocket, the orientation of the ligand, and the specific molecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts that stabilize the complex.
To study the interaction of Palmitoyl-CoA with enzymes, researchers often co-crystallize the enzyme with the ligand or soak a pre-formed crystal of the apo-enzyme in a solution containing Palmitoyl-CoA. unc.edu The resulting electron density map allows for the precise modeling of the ligand within the enzyme's active site.
Research Findings:
A notable example is the study of human Carboxylesterase 1 (hCE1), an enzyme involved in endobiotic metabolism. Researchers determined the crystal structure of hCE1 in the presence of Coenzyme A (CoA) and separately co-crystallized it with cholate and Palmitoyl-CoA. unc.edu Interestingly, in the latter structure, inspection of the electron density at the active site revealed that only the palmitate portion, a product of Palmitoyl-CoA hydrolysis, was bound. unc.edu This finding suggests that the enzyme was catalytically active within the crystal, providing a snapshot of a product-bound state. The structure revealed that the palmitate was bound in a hydrophobic gorge of the active site, offering insights into how the enzyme accommodates long-chain fatty acids. unc.edu
| Enzyme Studied | Ligand(s) Used in Crystallization | Resolution | Key Structural Insights |
| Human Carboxylesterase 1 (hCE1) | Coenzyme A | 2.0 Å | Revealed the binding mode of the Coenzyme A thiol tail adjacent to the active site. unc.edu |
| Human Carboxylesterase 1 (hCE1) | Cholate and Palmitoyl-CoA | 3.0 Å | Showed palmitate (product of hydrolysis) bound in the active site gorge, indicating enzymatic activity in the crystal. unc.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique used to obtain structural and dynamic information about molecules in solution, which more closely mimics the physiological environment. frontiersin.org For enzyme-ligand complexes, NMR can identify the binding interface, determine the conformation of the bound ligand, and characterize the dynamics of the interaction. frontiersin.org Techniques like Chemical Shift Perturbation (CSP) are widely used to map the binding site on the enzyme by monitoring changes in the chemical shifts of backbone amide protons and nitrogens upon ligand titration. frontiersin.orgjournals.co.za
Research Findings:
Multidimensional heteronuclear NMR spectroscopy has been instrumental in characterizing the complex between acyl-coenzyme A binding protein (ACBP) and Palmitoyl-coenzyme A. nih.gov In one study, nearly complete assignment of the proton (¹H) and nitrogen (¹⁵N) spectra of the holo-protein and a significant portion of the protein-bound ligand was achieved. nih.gov The study utilized over 1200 distance restraints from Nuclear Overhauser Effects (NOEs) to calculate the three-dimensional structure of the complex. nih.gov The results showed that the four-helix structure of the apo-protein is maintained in the complex, with the palmitoyl chain binding in a site stretching between the N-terminal ends of two of the helices (Ac2 and Ac3). nih.gov The adenosine-3'-phosphate moiety of Palmitoyl-CoA was found to be bound near residues from all four helices, forming salt bridges and hydrogen bonds with residues such as Ala9, Tyr28, Lys32, Lys54, and Tyr73. nih.gov
| Technique | Protein-Ligand System | Key Findings |
| Heteronuclear NMR Spectroscopy | Murine testicular Acyl-CoA Binding Protein (t-ACBP) - Palmitoyl-CoA | Confirmed strong binding of Palmitoyl-CoA to t-ACBP, identifying key residues (Lys17, Gly18) likely involved in the interaction by comparing with the known structure of bovine l-ACBP. journals.co.za |
| Multidimensional ¹H, ¹³C, ¹⁵N NMR | Acyl-coenzyme A binding protein (ACBP) - Palmitoyl-coenzyme A | Determined the 3D structure of the complex, showing the palmitoyl chain binds in a hydrophobic pocket and the adenosine-3'-phosphate group interacts with residues from all four alpha-helices of the protein. nih.gov |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique for determining the structure of large macromolecular assemblies, membrane proteins, and complexes that are difficult to crystallize. researchgate.netyoutube.com The method involves flash-freezing purified samples in a thin layer of vitreous ice and imaging them with an electron microscope. wiley.com Hundreds of thousands of individual particle images are then computationally averaged to reconstruct a high-resolution 3D map of the complex.
Research Findings:
Cryo-EM has been successfully applied to determine the structures of complex enzymes involved in lipid metabolism. For instance, the structure of the human serine palmitoyltransferase (SPT) complex, which catalyzes the first step in sphingolipid biosynthesis using Palmitoyl-CoA as a substrate, was determined in the presence of substrates and inhibitors. nih.gov The structure revealed that the long acyl chain of the reaction product 3-ketosphinganine (3KS), derived from Palmitoyl-CoA, lies in a tunnel formed mainly by the SPTLC2 subunit. nih.gov This provided a clear model for how Palmitoyl-CoA itself binds within the active site. nih.gov Similarly, Cryo-EM has been used to study the architecture of fatty acid synthase (FAS), a massive multi-enzyme complex that carries out fatty acid synthesis, a process intimately linked with Palmitoyl-CoA metabolism. nih.gov These studies reveal the intricate arrangement of catalytic domains and provide a framework for understanding how substrates are channeled between different active sites. nih.govresearchgate.net
| Enzyme Complex | Resolution | Key Structural Insights from Cryo-EM |
| Human Serine Palmitoyltransferase (SPT) | 2.6 Å | Identified a hydrophobic tunnel within the SPTLC2 subunit that accommodates the acyl chain of Palmitoyl-CoA. nih.gov |
| Hedgehog Acyltransferase (HHAT) | N/A | Provided a flowchart for the processing and classification of the HHAT complex with a non-hydrolyzable Palmitoyl-CoA analog (nhPalm-CoA). researchgate.net |
| Rhodosporidium toruloides Fatty Acid Synthase (FAS) | 7.8 Å | Revealed the overall barrel-shaped architecture and the arrangement of multiple catalytic domains, including the malonyl-palmitoyl-transferase (MPT) domain. nih.gov |
Physiological and Pathological Implications of Palmitoyl Coenzyme a Dysregulation
Role in Maintaining Metabolic Homeostasis and Cellular Energy Balance
Palmitoyl-CoA is a central hub in cellular energy metabolism, intricately involved in both anabolic and catabolic pathways. nih.govspandidos-publications.com Its primary role in energy production is as a substrate for mitochondrial β-oxidation. wikipedia.org Through the action of the carnitine shuttle, which transports long-chain fatty acyl-CoA molecules across the mitochondrial membrane, Palmitoyl-CoA enters the mitochondrial matrix. wikipedia.orgwikipedia.org Here, it undergoes a cyclical series of enzymatic reactions, yielding acetyl-CoA, NADH, and FADH2. wikipedia.org These products directly fuel the citric acid cycle and the electron transport chain, culminating in the generation of large quantities of ATP. wikipedia.org
Beyond its catabolic role, Palmitoyl-CoA is a critical precursor for the synthesis of various lipids essential for cellular function. It serves as a building block for the elongation and desaturation of fatty acids, leading to the production of a diverse array of fatty acids required for the integrity of cellular membranes and for energy storage in the form of triglycerides. nih.gov Furthermore, it is a key substrate in the biosynthesis of sphingolipids, a class of lipids with crucial roles in signal transduction and cell membrane structure. wikipedia.org
The regulation of Palmitoyl-CoA levels is tightly controlled to balance these opposing metabolic demands. High concentrations of Palmitoyl-CoA act as a feedback inhibitor of acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, thereby preventing an excessive buildup of fatty acids within the cell. wikipedia.org This intricate regulatory network ensures that the flux of fatty acids is directed towards either energy production or storage, depending on the cell's metabolic state.
Association with Cellular Growth and Proliferation Control
The availability and metabolism of Palmitoyl-CoA are intrinsically linked to the control of cellular growth and proliferation. Rapidly proliferating cells, including cancer cells, have a high demand for fatty acids to synthesize new membranes and signaling molecules. biomedres.us Palmitoyl-CoA, as the initial product of de novo fatty acid synthesis, is a critical bottleneck in this process. biomedres.usbiomedres.us
The enzymes responsible for the synthesis of Palmitoyl-CoA from palmitic acid, the long-chain acyl-CoA synthetases (ACSLs), are frequently dysregulated in cancer. nih.govspandidos-publications.com Overexpression of certain ACSL isoforms, such as ACSL1 and ACSL4, has been shown to promote uncontrolled cell growth and proliferation. spandidos-publications.com Conversely, inhibiting these enzymes can suppress cancer cell growth. spandidos-publications.com
Furthermore, Palmitoyl-CoA is the donor molecule for S-palmitoylation, a reversible post-translational modification where a palmitate group is attached to a cysteine residue of a protein. frontiersin.orgnih.gov This modification plays a crucial role in regulating the localization, stability, and function of numerous proteins involved in cell signaling pathways that govern growth and proliferation. frontiersin.orgnih.gov Many oncoproteins, including members of the RAS and EGFR families, require S-palmitoylation for their proper function and membrane association. embopress.orgstonybrook.edu Dysregulation of S-palmitoylation, often linked to altered Palmitoyl-CoA availability, can therefore contribute to the uncontrolled proliferation characteristic of cancer cells. nih.gov Studies have shown that excessive palmitic acid can lead to defects in cell cycle progression, including G2/M arrest and cytokinetic failure in neuronal cells. tandfonline.com
Contribution to Disease Mechanisms and Cellular Dysfunction
Involvement in Cancer Progression and Metastasis Pathways
The dysregulation of Palmitoyl-CoA metabolism is a hallmark of many cancers and plays a multifaceted role in tumor progression and metastasis. Cancer cells exhibit a reprogrammed metabolism, often characterized by increased de novo fatty acid synthesis, to meet the high demand for lipids for membrane biogenesis and signaling. biomedres.us This elevated lipogenesis leads to an increased pool of Palmitoyl-CoA. embopress.org
Several key enzymes in fatty acid metabolism that regulate Palmitoyl-CoA levels are implicated in cancer. Long-chain acyl-CoA synthetases (ACSLs), which activate fatty acids to form acyl-CoAs like Palmitoyl-CoA, are often overexpressed in various cancers and are associated with poor prognosis. spandidos-publications.com For instance, ACSL1 and ACSL4 have been shown to promote tumor invasion and help cancer cells evade programmed cell death. spandidos-publications.com
Palmitoyl-CoA also contributes to metastasis by fueling energy production through fatty acid oxidation (FAO). While some cancer cells rely on glycolysis, others utilize FAO to generate the large amounts of ATP needed for the energetically demanding processes of invasion and colonization of distant sites. oup.com The enzyme carnitine palmitoyltransferase 1 (CPT1), which facilitates the entry of long-chain fatty acyl-CoAs into the mitochondria for oxidation, is often upregulated in metastatic cancer cells. oup.com
Furthermore, the role of Palmitoyl-CoA in S-palmitoylation is critical for metastasis. The S-palmitoylation of proteins such as integrins and tetraspanins can influence cell adhesion and migration, key steps in the metastatic cascade. frontiersin.org Dysregulated S-palmitoylation of these and other signaling proteins can promote the invasive and migratory phenotype of cancer cells. frontiersin.org
| Aspect of Cancer Progression | Mechanism Involving Palmitoyl-CoA Dysregulation | Key Proteins/Pathways | Consequence for Cancer Cells |
|---|---|---|---|
| Increased Proliferation | Increased de novo fatty acid synthesis provides building blocks for new cells. biomedres.us | ACSL, FASN, SREBP-1 spandidos-publications.combiomedres.us | Sustained cell division and tumor growth. |
| Evasion of Apoptosis | ACSLs can promote evasion of programmed cell death. spandidos-publications.com Acyl-CoA synthetase activity acts as a cancer survival factor. nih.gov | ACSL1, ACSL4 spandidos-publications.com | Enhanced survival and resistance to therapy. |
| Metastasis | Increased FAO provides energy for cell migration and invasion. oup.com S-palmitoylation of adhesion molecules alters cell motility. frontiersin.org | CPT1, Integrins, Tetraspanins, JAK2/STAT3 frontiersin.orgoup.comnih.gov | Increased ability to invade surrounding tissues and colonize distant organs. |
| Altered Signaling | S-palmitoylation of oncoproteins promotes their activity and membrane localization. embopress.orgstonybrook.edu | RAS, EGFR, Wnt embopress.orgresearchgate.net | Constitutive activation of growth and survival pathways. |
Links to Inherited and Acquired Disorders of Fatty Acid Metabolism
Inherited disorders of fatty acid oxidation (FAODs) are a group of metabolic diseases caused by defects in the enzymes responsible for breaking down fatty acids to produce energy. nih.govnih.gov Many of these disorders directly impact the metabolism of Palmitoyl-CoA, leading to its accumulation or the accumulation of its derivatives. portlandpress.com
Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is one of the most common FAODs. nih.govportlandpress.com While the primary defect is in the oxidation of medium-chain fatty acids, the metabolic block can lead to a sequestration of Coenzyme A as medium-chain acyl-CoAs, which can indirectly affect the metabolism of long-chain fatty acids like palmitate. researchgate.net During metabolic crises, patients can experience hypoketotic hypoglycemia, lethargy, and in severe cases, coma and death. nih.gov
Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency are disorders that directly affect the oxidation of long-chain fatty acids, including Palmitoyl-CoA. nih.govportlandpress.com In these conditions, the inability to properly metabolize Palmitoyl-CoA leads to an accumulation of long-chain acyl-CoAs and their carnitine derivatives. researchgate.net This buildup can be toxic to cells, particularly in the heart, skeletal muscle, and liver, which rely heavily on fatty acid oxidation for energy. portlandpress.com Clinical manifestations can include severe cardiomyopathy, myopathy, and liver dysfunction. nih.govportlandpress.com
Acquired disorders can also lead to dysregulation of Palmitoyl-CoA metabolism. For example, in type 2 diabetes, chronically elevated lipid levels can make mitochondria less sensitive to the inhibitory effects of Palmitoyl-CoA on ADP/ATP transport, which can be detrimental during ischemic events. oup.com
| Disorder | Defective Enzyme/Protein | Impact on Palmitoyl-CoA Metabolism | Primary Clinical Manifestations |
|---|---|---|---|
| VLCAD Deficiency | Very long-chain acyl-CoA dehydrogenase nih.gov | Impaired β-oxidation of Palmitoyl-CoA, leading to its accumulation. researchgate.net | Cardiomyopathy, myopathy, hypoketotic hypoglycemia. nih.govportlandpress.com |
| LCHAD/TFP Deficiency | Long-chain 3-hydroxyacyl-CoA dehydrogenase / Trifunctional protein nih.gov | Block in a later step of β-oxidation of long-chain fatty acids derived from Palmitoyl-CoA. researchgate.net | Cardiomyopathy, retinopathy, peripheral neuropathy, liver disease. portlandpress.com |
| Carnitine Palmitoyltransferase II (CPT II) Deficiency | Carnitine palmitoyltransferase II mhmedical.com | Impaired transport of long-chain acylcarnitines (derived from Palmitoyl-CoA) into the mitochondria. mhmedical.com | Myalgia, rhabdomyolysis (triggered by exercise, fasting, or illness). nih.gov |
| MCADD | Medium-chain acyl-CoA dehydrogenase nih.gov | Indirectly affects Palmitoyl-CoA metabolism through sequestration of free Coenzyme A. researchgate.net | Hypoketotic hypoglycemia, lethargy, vomiting during catabolic stress. nih.govportlandpress.com |
Influence on Cellular Responses to Environmental Stressors (e.g., Hyperosmotic Stress)
Cells respond to environmental stressors, such as hyperosmotic stress, by initiating complex adaptive programs to maintain homeostasis. researchgate.net Emerging evidence suggests that fatty acid metabolism, including the regulation of Palmitoyl-CoA, is modulated during the response to such stressors.
Under hyperosmotic stress, cells undergo significant metabolic remodeling. Studies have shown that hyperosmotic conditions can suppress fatty acid β-oxidation. nih.gov This suppression would lead to a decrease in the breakdown of Palmitoyl-CoA for energy production. Research in plant mitochondria has demonstrated that Palmitoyl-CoA can activate a mitochondrial potassium channel (PmitoKATP), which may be part of a defense mechanism in response to hyperosmotic stress. oup.com While the direct role of Palmitoyl-CoA in the mammalian hyperosmotic stress response is still being fully elucidated, the observed suppression of fatty acid oxidation suggests a potential shift in its metabolic fate away from energy production and possibly towards other pathways. nih.gov Hyperosmotic stress is also known to induce the generation of reactive oxygen species (ROS), which can be influenced by the state of mitochondrial metabolism, a process where Palmitoyl-CoA is a key player. embopress.org
Implications in Systemic and Localized Coenzyme A Deficiencies
Coenzyme A (CoA) is an essential cofactor in a vast number of metabolic reactions, and its availability is critical for cellular function. nih.gov The mitochondrion contains the highest concentration of CoA, where it plays a central role in the citric acid cycle and fatty acid β-oxidation. nih.gov Inherited disorders of CoA biosynthesis are rare but can lead to severe neurological and metabolic symptoms. nih.gov
A reduction in cellular CoA levels can have a direct impact on Palmitoyl-CoA metabolism. With insufficient CoA, the activation of palmitic acid to Palmitoyl-CoA by acyl-CoA synthetases is impaired. wikipedia.org Conversely, in conditions where downstream metabolic pathways are blocked, such as in certain FAODs, CoA can become sequestered as acyl-CoA esters, including Palmitoyl-CoA, leading to a functional CoA deficiency. researchgate.net
In disorders like Pantothenate Kinase-Associated Neurodegeneration (PKAN), which is caused by mutations in a gene involved in CoA synthesis, there is evidence of altered lipid metabolism and mitochondrial dysfunction. nih.gov Studies in cellular models of PKAN have shown that CoA supplementation can rescue some of the pathological phenotypes, highlighting the central role of CoA availability. nih.gov Dysfunctional CoA metabolism can also lead to improper protein palmitoylation, affecting protein trafficking and contributing to the pathology of these disorders. nih.gov The accumulation of acyl-CoAs in these conditions can also lead to non-enzymatic acylation of proteins, which may contribute to cellular toxicity. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
